![molecular formula C21H26ClN3O2 B244611 N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B244611.png)
N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-2-(2-methylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-2-(2-methylphenoxy)acetamide is a chemical compound with potential therapeutic applications. It is commonly referred to as "CEP-701" and belongs to the class of small molecule inhibitors that target tyrosine kinases. Tyrosine kinases are enzymes that play a crucial role in cell signaling pathways and are often deregulated in cancer cells. CEP-701 has shown promising results in preclinical studies and is currently being investigated for its potential use in cancer treatment.
作用機序
CEP-701 works by binding to the ATP-binding site of tyrosine kinases, thereby inhibiting their activity. This leads to the inhibition of downstream signaling pathways that promote cancer cell survival and proliferation. CEP-701 has been shown to induce apoptosis in cancer cells and to inhibit tumor growth in preclinical models.
Biochemical and Physiological Effects
CEP-701 has been shown to have several biochemical and physiological effects. It has been shown to inhibit the phosphorylation of tyrosine kinase receptors and downstream signaling proteins. This leads to the inhibition of cell survival and proliferation pathways and the induction of apoptosis in cancer cells. CEP-701 has also been shown to inhibit angiogenesis (the formation of new blood vessels) in tumors, which is a crucial step in tumor growth and metastasis.
実験室実験の利点と制限
CEP-701 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied in preclinical models and has shown promising results in vitro. However, CEP-701 also has some limitations. It has poor solubility in water, which can make it difficult to administer in vivo. It also has a short half-life, which can limit its efficacy in vivo.
将来の方向性
There are several future directions for the study of CEP-701. One potential application is in the treatment of acute myeloid leukemia (AML). CEP-701 has been shown to inhibit FLT3, which is frequently mutated in AML. Clinical trials are currently underway to investigate the efficacy of CEP-701 in AML patients.
Another potential application is in the treatment of solid tumors. CEP-701 has been shown to inhibit angiogenesis in tumors, which is a crucial step in tumor growth and metastasis. Clinical trials are currently underway to investigate the efficacy of CEP-701 in solid tumor patients.
In conclusion, CEP-701 is a promising small molecule inhibitor that has potential therapeutic applications in cancer treatment. It works by inhibiting tyrosine kinases and downstream signaling pathways that promote cancer cell survival and proliferation. CEP-701 has been extensively studied in preclinical models and has shown promising results in vitro. Clinical trials are currently underway to investigate its efficacy in cancer patients.
合成法
CEP-701 can be synthesized using a multistep process that involves the reaction of various chemical reagents. The synthesis begins with the preparation of 3-chloro-4-nitroaniline, which is then converted to 3-chloro-4-(4-ethylpiperazin-1-yl)aniline. This intermediate is then reacted with 2-(2-methylphenoxy)acetyl chloride to yield the final product, CEP-701.
科学的研究の応用
CEP-701 has been extensively studied in preclinical models of cancer. It has been shown to inhibit the activity of several tyrosine kinases, including FLT3, KIT, and JAK2. Inhibition of these kinases has been linked to the induction of apoptosis (programmed cell death) in cancer cells and the inhibition of tumor growth. CEP-701 has been tested in various cancer cell lines and has shown promising results in vitro.
特性
分子式 |
C21H26ClN3O2 |
|---|---|
分子量 |
387.9 g/mol |
IUPAC名 |
N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-2-(2-methylphenoxy)acetamide |
InChI |
InChI=1S/C21H26ClN3O2/c1-3-24-10-12-25(13-11-24)19-9-8-17(14-18(19)22)23-21(26)15-27-20-7-5-4-6-16(20)2/h4-9,14H,3,10-13,15H2,1-2H3,(H,23,26) |
InChIキー |
ZMTFGZLCRYQKRH-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)C2=C(C=C(C=C2)NC(=O)COC3=CC=CC=C3C)Cl |
正規SMILES |
CCN1CCN(CC1)C2=C(C=C(C=C2)NC(=O)COC3=CC=CC=C3C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-fluoro-N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B244528.png)
![4-methoxy-N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B244529.png)
![N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B244530.png)
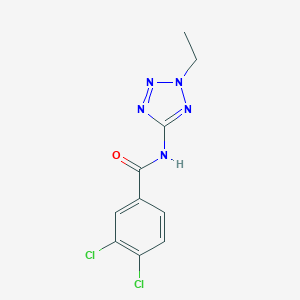

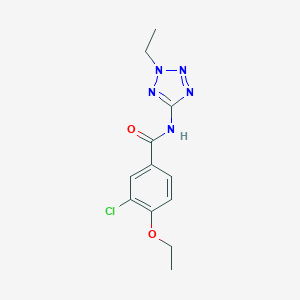
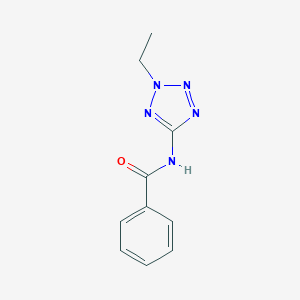
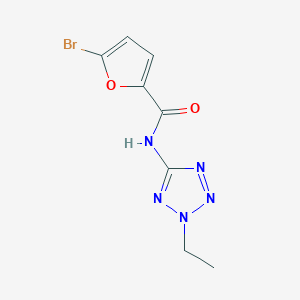
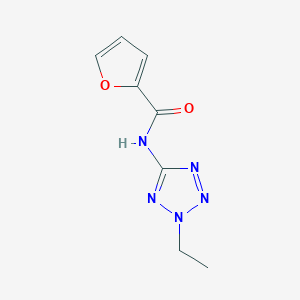

![N-[(2-ethyl-2H-tetrazol-5-yl)carbamothioyl]-4-propoxybenzamide](/img/structure/B244540.png)
![2-(4-ethylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B244546.png)
![2-chloro-4-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244548.png)
![2-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244551.png)